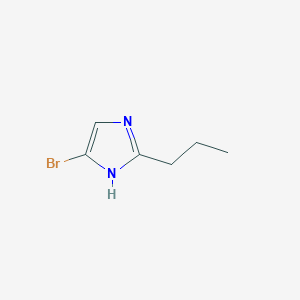

5-bromo-2-propyl-1H-imidazole

Vue d'ensemble

Description

5-Bromo-2-propyl-1H-imidazole is a chemical compound with the empirical formula C6H9BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including 5-bromo-2-propyl-1H-imidazole, have been synthesized using various methods. The first synthesis of imidazole was made by glyoxal and ammonia . Recent advances in the synthesis of imidazole derivatives have focused on regiocontrolled synthesis, which allows for the construction of specific bonds during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 5-bromo-2-propyl-1H-imidazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole and its derivatives, including 5-bromo-2-propyl-1H-imidazole, are known for their broad range of chemical and biological properties. They are amphoteric in nature, showing both acidic and basic properties . They are also key components in a variety of functional molecules used in everyday applications .Physical And Chemical Properties Analysis

5-Bromo-2-propyl-1H-imidazole is a solid substance . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their biological activity5-bromo-2-propyl-1H-imidazole can serve as a synthon in the development of new drugs, particularly those with antibacterial, antifungal, and antiviral properties . Its bromine substituent may be leveraged in further chemical reactions to create more complex molecules with specific therapeutic effects.

Antitumor Agents

The structural motif of imidazole is present in compounds that exhibit antitumor potential. Derivatives of imidazole, including 5-bromo-2-propyl-1H-imidazole , can be synthesized and evaluated against various cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), potentially leading to the development of new anticancer drugs .

Antimicrobial Research

Imidazole derivatives have shown effectiveness in combating a range of microbial infections. The presence of the imidazole ring in 5-bromo-2-propyl-1H-imidazole suggests its potential use in the synthesis of antimicrobial agents that could be effective against drug-resistant strains of bacteria and other pathogens .

Agricultural Chemicals

In the agricultural sector, imidazole derivatives are used to create pesticides and fungicides. The bromine atom in 5-bromo-2-propyl-1H-imidazole could be critical for the synthesis of new compounds that protect crops from pests and diseases, contributing to improved agricultural productivity .

Material Science

Imidazole and its derivatives are also applied in material science, particularly in the creation of functional materials5-bromo-2-propyl-1H-imidazole could be used as a building block for synthesizing polymers or other materials with specific properties, such as thermal stability or electrical conductivity .

Catalysis

The imidazole ring is known for its catalytic properties in various chemical reactions5-bromo-2-propyl-1H-imidazole could be utilized as a ligand or a catalyst in synthetic organic chemistry, facilitating reactions that are crucial in the production of fine chemicals and pharmaceuticals .

Mécanisme D'action

The mechanism of action of imidazole derivatives is diverse, depending on their specific chemical structure and the biological system they interact with. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Imidazole and its derivatives continue to be an important area of research due to their wide range of applications. Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, given the increasing number of applications for this important heterocycle .

Propriétés

IUPAC Name |

5-bromo-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVQJTAEJKKNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-propyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

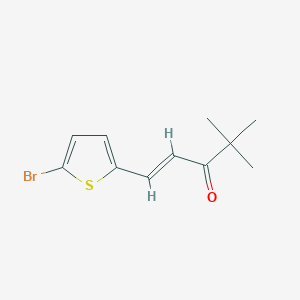

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)